molecular formula C8H9NO3 B3262349 4-(Methoxymethyl)pyridine-2-carboxylic acid CAS No. 354518-16-4

4-(Methoxymethyl)pyridine-2-carboxylic acid

Cat. No.: B3262349
CAS No.: 354518-16-4
M. Wt: 167.16 g/mol
InChI Key: UIUUZYJMNMXJEI-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with methoxymethylating agents. One common method is the reaction of 2-chloropyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid or pyridine-2-aldehyde.

    Reduction: Formation of 4-(methoxymethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Methoxymethyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to proteins or enzymes and modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-pyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl group.

    Pyridine-2-carboxylic acid: The parent compound without any substituents.

    4-(Hydroxymethyl)pyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

4-(Methoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This functional group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

4-(methoxymethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-6-2-3-9-7(4-6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUUZYJMNMXJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665308
Record name 4-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354518-16-4
Record name 4-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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